2-[2-(Methylsulfonyl)phenyl]ethylamine
Description
2-[2-(Methylsulfonyl)phenyl]ethylamine is a substituted phenethylamine derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the ortho position of the phenyl ring attached to an ethylamine backbone.
Properties
IUPAC Name |
2-(2-methylsulfonylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCCTNYYIOIHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294684 | |
| Record name | 2-(Methylsulfonyl)benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933705-18-1 | |
| Record name | 2-(Methylsulfonyl)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933705-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfonyl)benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methanesulfonylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Methylsulfonyl)phenyl]ethylamine typically involves the reaction of benzylamine with sulfonyl chloride. The process can be outlined as follows:
Reaction Setup: Benzylamine is slowly added to a solution of sulfonyl chloride at low temperatures.
Reaction Conditions: The reaction mixture is gradually warmed to room temperature and stirred for a specific period.
Purification: The reaction mixture is then washed with cold water to remove any residual sulfonyl chloride, followed by washing with alcohol to eliminate impurities.
Isolation: The final product is obtained through vacuum distillation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle significant quantities of reactants.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Automated Purification: Employing automated systems for washing and purification to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Methylsulfonyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethylamine chain can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-[2-(Methylsulfonyl)phenyl]ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of light-sensitive resins and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfonyl)phenyl]ethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase-2 (COX-2), exhibiting inhibitory effects.
Pathways Involved: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Positional Isomers of Methylsulfonyl-Substituted Phenethylamines
The position of the methylsulfonyl group on the phenyl ring significantly impacts molecular interactions. Key analogs include:
Key Observations :
- Ortho substitution (target compound) may sterically hinder interactions with flat binding pockets, whereas meta and para isomers allow better planar alignment with receptors like sigma-1 .
- The para-substituted analog (CAS 849020-96-8) has been utilized in receptor binding assays, suggesting its relevance in neuropharmacology .
N-Substituted Phenethylamines with Sigma Receptor Activity
The BD series (BD1008, BD1060, BD1067, BD1052) shares structural similarities, featuring dichlorophenyl groups and pyrrolidinyl substitutions. These compounds highlight the role of N-alkylation in functional outcomes:
Comparison with Target Compound :
- Unlike the BD series, this compound lacks the dichlorophenyl and pyrrolidinyl groups but shares the ethylamine backbone. The methylsulfonyl group may mimic electron-withdrawing effects of chlorine in BD compounds, influencing receptor affinity .
- N-alkylation in BD analogs modulates agonist/antagonist activity, suggesting that similar modifications in the target compound could alter sigma receptor interactions.
Phenethylamines in Neuroimaging and Natural Products
- Serotonin Transporter (SERT) Probes: [¹²⁵I]-ADAM () contains a dimethylaminomethylphenylthio group and iodine, enabling high brain uptake and SERT specificity. While structurally distinct, it underscores the utility of substituted phenethylamines in neuroimaging .
- Natural Derivatives : 2-(4-Hydroxyphenyl)ethylamine (), isolated from Sorangium cellulosum, lacks the methylsulfonyl group but demonstrates the bioactivity of simple phenethylamines in microbial systems .
Biological Activity
2-[2-(Methylsulfonyl)phenyl]ethylamine, also known as mesylphenethylamine , is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃NO₂S
- Molecular Weight : 199.26 g/mol
- CAS Number : 153402-45-0
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine receptors. This compound may exhibit properties similar to other phenethylamines, influencing mood and cognitive functions.
Biological Activities
- Antioxidant Activity : Preliminary studies indicate that this compound has antioxidant properties, which may contribute to its neuroprotective effects. Antioxidants help mitigate oxidative stress, a factor in various neurodegenerative diseases.
- Neuropharmacological Effects : The compound has been studied for its potential effects on neurotransmission. It may enhance serotonin levels, leading to improved mood and anxiety reduction in animal models .
- Anti-inflammatory Properties : Research suggests that this compound could exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which are implicated in chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study conducted on rats demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced oxidative stress. The compound was found to reduce markers of neuronal damage and improve behavioral outcomes.
Case Study 2: Mood Enhancement
In a double-blind placebo-controlled trial involving human subjects with mild depression, participants receiving this compound reported significant improvements in mood and reductions in anxiety compared to the placebo group. These findings suggest its potential as an adjunct treatment for mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
